(2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride
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Overview
Description
(2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluorophenyl group attached to a piperidinylmethanone moiety, with the addition of a hydrochloride group enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. One common method involves the reaction of 2,4-difluorobenzaldehyde with piperidine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as reduction and acylation, to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification methods, including recrystallization and chromatography, are crucial to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of a suitable leaving group and a strong nucleophile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
(2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its interaction with neurotransmitter receptors can influence neurological functions .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One: This compound shares structural similarities with (2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride, particularly the presence of the difluorophenyl group and piperidine moiety.
2-(2,4-Difluorophenyl)pyridine: Another compound with a difluorophenyl group, used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H14ClF2NO |
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Molecular Weight |
261.69 g/mol |
IUPAC Name |
(2,4-difluorophenyl)-piperidin-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H13F2NO.ClH/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11;/h4-5,7,11,15H,1-3,6H2;1H |
InChI Key |
LVHMHDACRYSTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)C2=C(C=C(C=C2)F)F.Cl |
Origin of Product |
United States |
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